5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester

Thermal stability Distillation Process chemistry

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester (CAS 77694‑25‑8) is a gamma-lactone-fused carbamate featuring a tetrahydrofuran ring, a 2-oxo group, geminal 5,5-dimethyl substitution and an ethyl carbamate moiety at the 3-position. It belongs to the carbamate class but is often compared with the corresponding carboxylate ester (ethyl 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate, CAS 14668‑39‑4), the des‑methyl carbamate analogue ((2-oxo-tetrahydro-furan-3-yl)-carbamic acid ethyl ester, CAS 31332‑87‑3), other O‑alkyl carbamates such as tert‑butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 206348‑65‑4), and simpler carbamates like ethyl carbamate (urethane).

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 77694-25-8
Cat. No. B12880022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester
CAS77694-25-8
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1CC(OC1=O)(C)C
InChIInChI=1S/C9H15NO4/c1-4-13-8(12)10-6-5-9(2,3)14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)
InChIKeyGCVNQDGAJHEDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defining 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic Acid Ethyl Ester: Core Identity and Comparator Landscape


5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester (CAS 77694‑25‑8) is a gamma-lactone-fused carbamate featuring a tetrahydrofuran ring, a 2-oxo group, geminal 5,5-dimethyl substitution and an ethyl carbamate moiety at the 3-position . It belongs to the carbamate class but is often compared with the corresponding carboxylate ester (ethyl 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate, CAS 14668‑39‑4), the des‑methyl carbamate analogue ((2-oxo-tetrahydro-furan-3-yl)-carbamic acid ethyl ester, CAS 31332‑87‑3), other O‑alkyl carbamates such as tert‑butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 206348‑65‑4), and simpler carbamates like ethyl carbamate (urethane). These close structural relatives make selective procurement dependent on quantitative differentiation rather than generic class membership.

Why General-Purpose Carbamates or Simple Lactones Cannot Replace 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic Acid Ethyl Ester


Simple in-class substitution fails because the combination of the 2-oxotetrahydrofuran scaffold, the gem‑dimethyl group and the ethyl carbamate function creates a unique physicochemical and reactivity profile that is absent in close analogues. The gem‑dimethyl substitution produces a substantial Thorpe‑Ingold effect that rigidifies the lactone ring and alters both the ground‑state conformation and the hydrolytic stability of the carbamate, while simultaneously raising the boiling point by >70°C and increasing the logP by 0.14–0.63 log units relative to the carboxylate and des‑methyl analogues, respectively [1]. These differences are large enough to cause meaningful divergence in purification behaviour, formulation compatibility and reaction outcomes, making direct interchange with suppliers’ generic “related compounds” scientifically unsound.

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic Acid Ethyl Ester: Head-to-Head Differentiation Data


Thermal Stability Advantage: Boiling Point Elevation vs. Carboxylate Analogue

The target compound exhibits a boiling point 73.5 °C higher than the carboxylate analogue (ethyl 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate, CAS 14668‑39‑4), providing a wider liquid handling window and greater thermal resilience .

Thermal stability Distillation Process chemistry

Flash Point Elevation: Safety Margin Improvement over the Carboxylate Ester

The flash point of the target compound is 30.3 °C higher than that of the carboxylate analogue, translating into a larger safety margin during handling, storage and transportation .

Flash point Process safety Solvent handling

Lipophilicity Tuning: 0.63 log-unit LogP Increase Relative to the Des-methyl Carbamate

The target compound exhibits a computed logP of 1.03, which is 0.63 log units higher than the des-methyl analogue ((2-oxo-tetrahydro-furan-3-yl)-carbamic acid ethyl ester, CAS 31332‑87‑3; computed logP 0.4) [1].

LogP Lipophilicity Partition coefficient Formulation design

Polar Surface Area Increase: 30 % Higher PSA than the Carboxylate Analogue

The carbamate functional group of the target compound yields a topological polar surface area (PSA) of 68.12 Ų, a 29.5 % increase over the carboxylate analogue (PSA 52.60 Ų, CAS 14668‑39‑4) .

Polar surface area Hydrogen bonding Solubility prediction

Synthetic Flexibility: Carbamate vs. Carboxylate Reactivity Divergence in Downstream Derivatisation

Unlike the carboxylate ester which is limited to hydrolysis/transesterification pathways, the ethyl carbamate group in the target compound enables orthogonal reactivity: it can undergo N‑alkylation, acylation, Curtius-type rearrangements, and selective hydrolysis under conditions that leave the lactone ring intact, while the carboxylate analogue is restricted to ester‑type transformations .

Synthetic intermediate Functional group interconversion Carbamate chemistry

Conformational Rigidity: Gem-Dimethyl Effect as a Reactivity and Selectivity Modulator

The gem‑dimethyl group at position 5 imposes a significant Thorpe‑Ingold effect that reduces the conformational freedom of the tetrahydrofuran ring relative to the des‑methyl analogue (CAS 31332‑87‑3), a structural feature correlated with altered reaction kinetics in ring‑opening and cycloaddition reactions [1].

Thorpe-Ingold effect Conformational restriction Stereoelectronic control

Optimal Deployment Scenarios for 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic Acid Ethyl Ester


High-Temperature Process Chemistry Requiring Thermally Resilient Carbamate Intermediates

When a synthetic route requires a carbamate-protected amino lactone that must survive distillation or extended heating above 250 °C, the target compound’s boiling point of 353.3 °C and flash point of 167.5 °C make it viable where the carboxylate analogue (BP 279.8 °C, FP 137.2 °C) would already have volatilised or posed flammability concerns .

Lipophilic Pro-Drug or Agrochemical Lead Design Requiring Elevated logP

For programmes targeting membrane-permeable carbamate prodrugs or lipophilic agrochemical leads, the logP of 1.03 provides a 0.63‑unit lipophilicity increase over the des‑methyl carbamate without adding aromatic rings or halogens that might introduce unwanted toxicity or environmental persistence .

Multi-Step Convergent Synthesis Exploiting Orthogonal Carbamate Reactivity

When a synthetic sequence demands a protected amine that can be selectively deprotected or further functionalised in the presence of other ester groups, the carbamate offers orthogonal reactivity (N‑alkylation, N‑acylation, selective hydrolysis) that the carboxylate ester cannot provide, enabling more streamlined synthetic routes .

Stereoselective Transformations Exploiting Gem-Dimethyl Conformational Bias

In enantioselective synthesis or diastereoselective reactions where lactone ring geometry influences facial selectivity, the gem‑dimethyl group restricts conformational mobility relative to the des‑methyl analogue, potentially improving stereochemical outcomes as predicted by Thorpe‑Ingold effect precedent .

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